

# Thermodynamic properties and stability of 2,4-Difluorobiphenyl

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## Compound of Interest

Compound Name: 2,4-Difluorobiphenyl

Cat. No.: B1582794

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An In-depth Technical Guide to the Thermodynamic Properties and Stability of **2,4-Difluorobiphenyl**

**Authored by: Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and molecular stability of **2,4-Difluorobiphenyl** ( $C_{12}H_8F_2$ ). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental principles with established experimental and computational methodologies. We delve into the determination of key thermodynamic parameters, such as the enthalpy of formation and sublimation, and explore the molecule's structural and electronic stability through computational chemistry. The guide emphasizes the causal relationships behind experimental design and data interpretation, offering field-proven insights into the characterization of fluorinated aromatic compounds.

## Introduction to 2,4-Difluorobiphenyl

**2,4-Difluorobiphenyl** is a halogenated organic compound belonging to the family of aromatic hydrocarbons.<sup>[1]</sup> At ambient conditions, it exists as a white to off-white crystalline solid characterized by low volatility.<sup>[1]</sup> The strategic placement of two fluorine atoms on the biphenyl scaffold imparts unique physicochemical properties, making it a valuable intermediate in various advanced applications.

The primary utility of **2,4-Difluorobiphenyl** lies in its role as a building block in organic synthesis.<sup>[1]</sup> In the pharmaceutical industry, the incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[1]</sup> Furthermore, its rigid structure and electron-deficient aromatic rings are leveraged in the development of liquid crystals, organic electronic materials, and light-excitable iridium(III) complexes for LEDs.<sup>[1][2][3]</sup>

A thorough understanding of the thermodynamic properties of this compound is paramount for its effective use. These properties govern its behavior during synthesis, purification, and formulation, and are critical for process optimization, safety assessment, and predicting its environmental fate. This guide provides an in-depth examination of these characteristics.

## Physicochemical Properties

A summary of the core physicochemical properties of **2,4-Difluorobiphenyl** provides a foundational dataset for laboratory and industrial applications.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>8</sub> F <sub>2</sub>	<sup>[2][4]</sup>
Molar Mass	190.19 g/mol	<sup>[2][4]</sup>
Appearance	White to Off-White Solid	<sup>[1][2][5]</sup>
Melting Point	63 °C	<sup>[2][4][5][6]</sup>
Boiling Point	243.7 ± 20.0 °C (Predicted)	<sup>[2][4][5]</sup>
Density	1.165 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[2][4][5]</sup>
Vapor Pressure	17.5 mmHg at 25°C (Predicted)	<sup>[4]</sup>
Solubility	Slightly soluble in Acetonitrile and Chloroform	<sup>[2][4][5]</sup>

## Experimental Determination of Thermodynamic Properties

While specific experimentally-derived thermodynamic values for **2,4-Difluorobiphenyl** are not readily available in the literature, this section details the authoritative methodologies used to determine such properties for solid organic compounds. Understanding these protocols is essential for researchers aiming to characterize this or similar molecules.

## Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ )

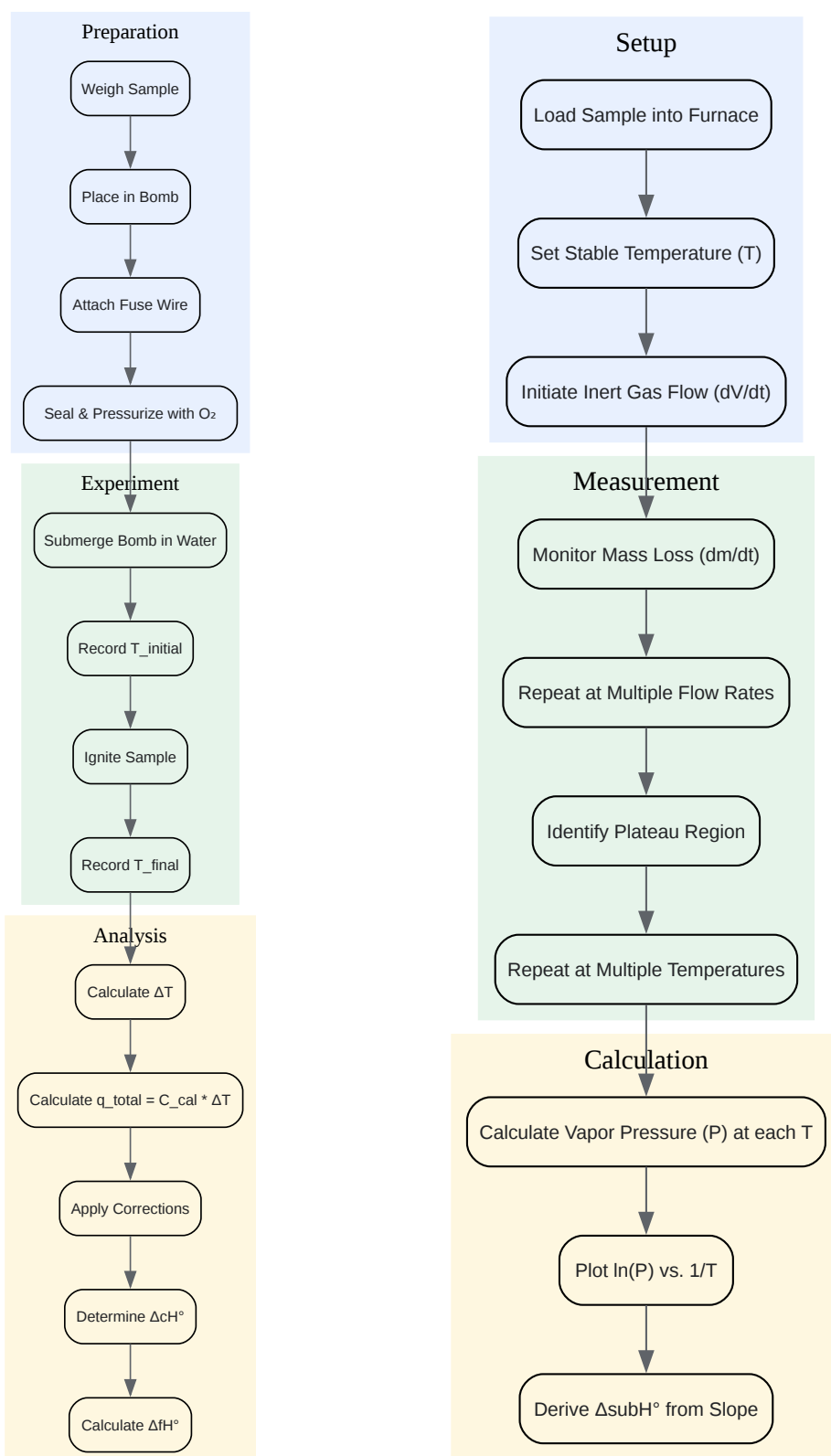
The standard molar enthalpy of formation is a critical thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.<sup>[7]</sup> It is a direct measure of a molecule's energetic stability. For organic compounds like **2,4-Difluorobiphenyl**, this value is most reliably determined through combustion calorimetry.<sup>[8][9]</sup>

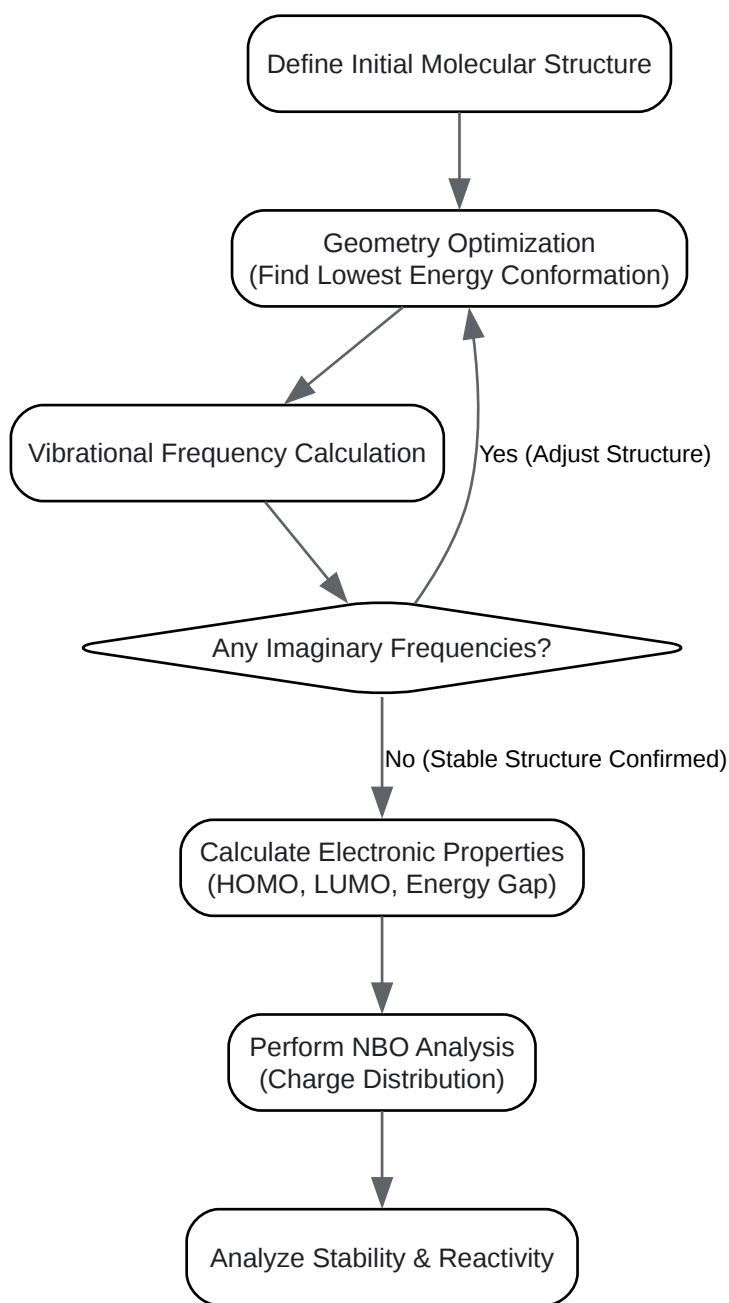
The objective of bomb calorimetry is to measure the heat released during the complete combustion of a substance in a constant-volume environment.<sup>[9]</sup> This heat, when corrected to standard conditions, allows for the calculation of the enthalpy of formation.

### Step-by-Step Methodology:

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.0 g) of **2,4-Difluorobiphenyl** is placed in a crucible within the constant-volume "bomb" vessel.
- **Fuse Wire Connection:** A nickel or platinum fuse wire is connected to two electrodes, positioned to be in contact with the sample to ensure ignition.
- **Bomb Sealing and Pressurization:** The bomb is sealed and purged of atmospheric nitrogen before being pressurized with an excess of pure oxygen (typically to ~30 atm) to guarantee complete combustion.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known, precise mass of water within a thermally insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.
- **Thermal Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature ( $T_{\text{initial}}$ ) is recorded over a period to establish a baseline.
- **Ignition:** The sample is ignited by passing an electrical current through the fuse wire.

- **Temperature Monitoring:** The temperature of the water is meticulously recorded at short intervals as it rises due to the heat released by the combustion reaction, until a maximum temperature ( $T_{\text{final}}$ ) is reached and the system begins to cool.
- **Data Analysis:** The total heat released ( $q_{\text{total}}$ ) is calculated from the observed temperature change ( $\Delta T = T_{\text{final}} - T_{\text{initial}}$ ) and the predetermined heat capacity of the calorimeter system ( $C_{\text{cal}}$ ), which is found by combusting a standard substance like benzoic acid.<sup>[9]</sup>
- **Corrections and Calculation:** Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The resulting value is the internal energy of combustion ( $\Delta_c U^\circ$ ), which is then converted to the standard enthalpy of combustion ( $\Delta_c H^\circ$ ) and subsequently used with known enthalpies of formation for  $\text{CO}_2(\text{g})$  and  $\text{H}_2\text{O}(\text{l})$  to calculate the standard enthalpy of formation ( $\Delta_f H^\circ$ ) of **2,4-Difluorobiphenyl**.





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